Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile
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Overview
Description
Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile is a complex organic compound that features a bromine atom, a chlorobenzene ring, a sulfonyl group, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 4-chlorobenzene-1-sulfonyl chloride, followed by nitration and subsequent introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a ligand for metal ions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Shares the bromine and chlorobenzene components but lacks the sulfonyl, nitro, and nitrile groups.
4-Chlorobenzene-1-sulfonyl chloride: Contains the sulfonyl and chlorobenzene components but lacks the bromine, nitro, and nitrile groups.
Nitroacetonitrile: Contains the nitro and nitrile groups but lacks the bromine, chlorobenzene, and sulfonyl components.
Uniqueness
Bromo(4-chlorobenzene-1-sulfonyl)nitroacetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that are not shared by the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62283-51-6 |
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Molecular Formula |
C8H4BrClN2O4S |
Molecular Weight |
339.55 g/mol |
IUPAC Name |
2-bromo-2-(4-chlorophenyl)sulfonyl-2-nitroacetonitrile |
InChI |
InChI=1S/C8H4BrClN2O4S/c9-8(5-11,12(13)14)17(15,16)7-3-1-6(10)2-4-7/h1-4H |
InChI Key |
UTEFCWQOOYKNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C#N)([N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
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